1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorobenzyl)-6-ethoxy-3-tosylquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with a 3-chlorobenzyl group, an ethoxy group, and a tosyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the substituents. Common synthetic methods include:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 3-Chlorobenzyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 3-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods for this compound would likely involve optimization of these reactions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(3-Chlorobenzyl)-6-ethoxy-3-tosylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and tosyl positions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ethoxy and tosyl groups can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding quinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chlorobenzyl)-6-ethoxy-3-tosylquinolin-4(1H)-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Its interactions with biological targets are of particular interest.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to disruption of essential cellular processes.
Comparison with Similar Compounds
1-(3-Chlorobenzyl)-6-ethoxy-3-tosylquinolin-4(1H)-one can be compared with other quinoline derivatives, such as:
Chloroquine: A well-known antimalarial drug that also contains a quinoline core. Unlike 1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one, chloroquine has a different substitution pattern, leading to distinct biological activities.
Quinoline N-oxides: These compounds are oxidized derivatives of quinoline and exhibit different chemical reactivity and biological properties compared to this compound.
Tosylquinolines: Compounds with a tosyl group attached to the quinoline core. The presence of the tosyl group imparts unique chemical properties, similar to this compound, but with variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4S/c1-3-31-20-9-12-23-22(14-20)25(28)24(32(29,30)21-10-7-17(2)8-11-21)16-27(23)15-18-5-4-6-19(26)13-18/h4-14,16H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJQIEIKYOGYRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.